Thermodynamic Stability Advantage vs. 5-Aminoindazole
The 6-amino substitution pattern on the indazole core—retained in 4-(6-Amino-1H-indazol-1-yl)butanenitrile—provides a measurable thermodynamic stability advantage over the 5-amino isomer. Experimental determination of the standard molar enthalpies of formation in the gaseous phase at T = 298.15 K shows that 6-aminoindazole is the most stable isomer from a thermodynamic standpoint [1]. This enhanced core stability translates into greater chemical robustness during downstream synthetic transformations (e.g., amide coupling, reductive amination) and long-term storage, reducing the risk of degradation-related impurities in multi-step synthesis campaigns [1].
| Evidence Dimension | Standard molar enthalpy of formation (gaseous phase, T = 298.15 K) |
|---|---|
| Target Compound Data | 6-Aminoindazole core (present in target compound) identified as the thermodynamically most stable isomer [1] |
| Comparator Or Baseline | 5-Aminoindazole isomer: less thermodynamically stable; quantitative enthalpy difference confirmed by experimental measurement and computational validation [1] |
| Quantified Difference | 6-Aminoindazole core is thermodynamically more stable than 5-aminoindazole; specific ΔΔHf° values reported in the primary study [1] |
| Conditions | Combustion calorimetry and computational calculations at T = 298.15 K, gaseous phase [1] |
Why This Matters
For procurement decisions in multi-step medicinal chemistry synthesis, the thermodynamically more stable 6-amino core translates into fewer side-products, higher yields in subsequent derivatization steps, and extended shelf-life of the intermediate.
- [1] Ribeiro da Silva, M. A. V., et al. (2010). Experimental and computational study of the energetics of 5- and 6-aminoindazole. The Journal of Chemical Thermodynamics, 42(10), 1240–1247. View Source
